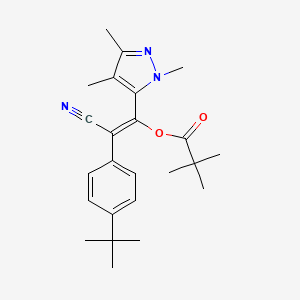
Trihydrogen orthosilicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydrogensilicate(1-) is a monovalent inorganic anion that consists of silicic acid in which one of the four OH groups has been deprotonated. It is a silicate ion and a monovalent inorganic anion. It is a conjugate base of a silicic acid. It is a conjugate acid of a dihydrogensilicate(2-).
Scientific Research Applications
Radioactive Waste Disposal : Anhydrous tri- and tetravalent actinide orthophosphates, including orthosilicates, are investigated for creating mineral-like matrices for the safe disposal of radioactive waste. These compounds, characterized by their structural variety and stability in extreme conditions, offer potential for safe disposal solutions (Orlova, 2007).
Fusion Engineering : Lithium orthosilicate is a material of interest in fusion engineering for the production of tritium. Research explores its use in fission research reactors, highlighting its potential as an external tritium supplier in fusion research facilities (Hadad et al., 2016).
Tritium Breeding in Fusion Reactors : Lithium orthosilicate is a candidate material for tritium breeding in fusion reactor blankets. The release of tritium from this material is influenced by factors such as adsorption and desorption of water, making it a crucial area of study (Schauer & Schumacher, 1989).
Improving Ceramic Tritium Breeder Materials : Research has been conducted on fabricating lithium orthosilicate pebbles with additions of titania to create two-phase breeder pebbles. These modified pebbles could potentially combine the advantages of lithium orthosilicate and metatitanate breeder ceramics (Knitter et al., 2013).
Surface Characterization for Tritium Release : Studies on the surface characterization of lithium orthosilicate and its impact on tritium release are significant for understanding the desorption mechanism from the surface of the pebbles, which is crucial in determining the chemical form and release rate of tritium (Kolb et al., 2012).
Catalysis in Isotope Exchange Reactions : Lithium orthosilicate's isotope exchange reaction, crucial in tritium-breeding in fusion reactors, can be promoted by adding noble metals with catalytic functions, enhancing the reaction rate and lowering activation energy (Mochizuki et al., 2010).
properties
Molecular Formula |
H3O4Si- |
|---|---|
Molecular Weight |
95.11 g/mol |
IUPAC Name |
trihydroxy(oxido)silane |
InChI |
InChI=1S/H3O4Si/c1-5(2,3)4/h1-3H/q-1 |
InChI Key |
KPJHDISCEXZBKC-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)(O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)






![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)




